2-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxy-4-nitrophenol
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Overview
Description
2-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxy-4-nitrophenol is a complex organic compound characterized by its unique structure, which includes a benzoxazole ring, dichlorophenyl group, and nitrophenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxy-4-nitrophenol typically involves multiple steps, starting with the preparation of the benzoxazole ring. This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions. The dichlorophenyl group is introduced via electrophilic aromatic substitution reactions, while the nitrophenol moiety is incorporated through nitration reactions using concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxy-4-nitrophenol undergoes various chemical reactions, including:
Oxidation: The nitrophenol moiety can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Sodium methoxide or other strong nucleophiles.
Major Products
Oxidation: Quinones.
Reduction: Aminophenol derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxy-4-nitrophenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxy-4-nitrophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of inflammatory pathways or disruption of microbial cell function.
Comparison with Similar Compounds
Similar Compounds
2-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol: Similar structure but lacks the methoxy group.
2-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol: Similar structure but lacks the nitro group.
Uniqueness
2-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxy-4-nitrophenol is unique due to the presence of both the methoxy and nitro groups, which contribute to its distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for a wide range of chemical modifications and applications in various fields.
Properties
Molecular Formula |
C21H13Cl2N3O5 |
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Molecular Weight |
458.2 g/mol |
IUPAC Name |
2-[[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]-6-methoxy-4-nitrophenol |
InChI |
InChI=1S/C21H13Cl2N3O5/c1-30-18-9-13(26(28)29)7-11(20(18)27)10-24-12-5-6-17-16(8-12)25-21(31-17)14-3-2-4-15(22)19(14)23/h2-10,27H,1H3 |
InChI Key |
OPLAODLBZFMBHH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=NC2=CC3=C(C=C2)OC(=N3)C4=C(C(=CC=C4)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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